6-Chloro-2-hydroxynicotinic acid
CAS No.: 38076-76-5
Cat. No.: VC2466511
Molecular Formula: C6H4ClNO3
Molecular Weight: 173.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38076-76-5 |
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Molecular Formula | C6H4ClNO3 |
Molecular Weight | 173.55 g/mol |
IUPAC Name | 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) |
Standard InChI Key | HLXITPCEBVXBDJ-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC(=C1)Cl)C(=O)O |
Canonical SMILES | C1=C(C(=O)NC(=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Properties
Basic Information
6-Chloro-2-hydroxynicotinic acid is a halogenated derivative of nicotinic acid with distinctive structural features. It is also known by several synonyms in scientific literature and chemical databases.
Table 1: Chemical Identity of 6-Chloro-2-hydroxynicotinic acid
Parameter | Details |
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IUPAC Name | 6-Chloro-2-oxo-1H-pyridine-3-carboxylic acid |
CAS Registry Number | 38076-76-5 |
Molecular Formula | C6H4ClNO3 |
Molecular Weight | 173.55 g/mol |
Common Synonyms | 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 6-Chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid; 3-Pyridinecarboxylic acid,6-chloro-1,2-dihydro-2-oxo- |
This compound exists in a tautomeric form where the 2-hydroxy group can also be represented as a 2-oxo structure in its dihydropyridine form, which explains some of the alternative names in the literature .
Physical and Chemical Properties
The physical and chemical properties of 6-Chloro-2-hydroxynicotinic acid determine its behavior in various chemical reactions and its utility in different applications. While specific data for this compound is limited in the search results, we can extrapolate some properties based on its structure and related compounds.
The compound exists as a solid at room temperature, with characteristic solubility patterns typical of carboxylic acids. Its hydroxyl and carboxylic acid functional groups make it capable of hydrogen bonding, affecting its solubility in different solvents. The presence of both chlorine (electron-withdrawing) and hydroxyl (electron-donating) groups on the pyridine ring creates an interesting electronic distribution that influences its reactivity .
Structural Analysis and Spectroscopic Properties
Structural Features
The structure of 6-Chloro-2-hydroxynicotinic acid consists of a pyridine ring with three functional groups:
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A chlorine atom at the 6-position
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A hydroxyl group at the 2-position (or keto form in its tautomer)
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A carboxylic acid group at the 3-position
This arrangement of functional groups gives the molecule distinct chemical behavior, particularly in terms of acidity and nucleophilicity. The compound can exist in tautomeric forms, shifting between the 2-hydroxy form and the 2-oxo form, which is common in hydroxypyridines .
Spectroscopic Characteristics
While the search results don't provide specific spectroscopic data for 6-Chloro-2-hydroxynicotinic acid, we can infer some characteristics based on related compounds. Pyridine derivatives typically show characteristic absorption patterns in UV-visible spectroscopy, with the specific substituents affecting the absorption maxima.
For instance, related compounds like 6-hydroxynicotinic acid show distinctive absorption spectra in acidic solutions, with maxima around 260 nm. The presence of the chlorine atom in 6-Chloro-2-hydroxynicotinic acid would likely shift these absorption characteristics somewhat due to its electronic effects .
Applications and Uses
Pharmaceutical Applications
6-Chloro-2-hydroxynicotinic acid has potential applications in pharmaceutical research and development. While the search results don't specifically detail its pharmaceutical applications, related compounds like 2-Chloro-6-hydroxynicotinic acid are noted for their use in developing anti-inflammatory and antimicrobial agents .
Given the structural similarity, 6-Chloro-2-hydroxynicotinic acid likely serves as an intermediate in similar pharmaceutical synthesis pathways. The precise arrangement of functional groups on the pyridine ring can significantly impact biological activity, making these slight structural variations important in drug development .
Chemical Synthesis Applications
The compound serves as an important building block in organic synthesis. The combination of functional groups makes it versatile for further modification and incorporation into more complex molecules. The carboxylic acid group provides a handle for amide formation, esterification, and other transformations, while the hydroxyl group and pyridine nitrogen offer additional sites for chemical modifications .
Similar chlorinated nicotinic acid derivatives are used as intermediates in the production of bioactive compounds. For example, 2-Chloronicotinic acid is used in the synthesis of agricultural chemicals like boscalid and diflufenican . The 6-Chloro-2-hydroxynicotinic acid may find similar applications in agricultural chemical synthesis.
Hazard Type | Classification |
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Skin Contact | Irritation (Category 2) |
Eye Contact | Irritation (Category 2A) |
Target Organ Toxicity | Single exposure (Category 3), Respiratory system |
These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation if inhaled .
Relationship to Similar Compounds
Comparison with Structural Isomers and Analogues
The position of functional groups on the pyridine ring significantly affects the chemical behavior and applications of these compounds. Comparing 6-Chloro-2-hydroxynicotinic acid with its isomers and related compounds provides insight into structure-activity relationships.
Table 3: Comparison of 6-Chloro-2-hydroxynicotinic acid with Related Compounds
Compound | Structure Difference | Key Properties/Applications |
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6-Chloro-2-hydroxynicotinic acid | Reference compound | Intermediate in organic synthesis, potential pharmaceutical applications |
2-Chloro-6-hydroxynicotinic acid | Positions of Cl and OH reversed | Key intermediate in pharmaceutical research for anti-inflammatory and antimicrobial agents |
2-Chloronicotinic acid | Lacks hydroxyl group | Used in production of bioactive compounds like boscalid and diflufenican |
6-Hydroxynicotinic acid | Lacks chlorine atom | Intermediate in oxidation pathways of nicotinic acid by microorganisms |
The specific positioning of functional groups dramatically impacts the utility of these compounds. For example, 6-Hydroxynicotinic acid has been identified as an intermediate in the microbial oxidation of nicotinic acid by Pseudomonas fluorescens, showing its relevance in biochemical pathways .
Metabolic and Biochemical Relationships
Research on related compounds like 6-hydroxynicotinic acid indicates potential biochemical roles. Studies show that 6-hydroxynicotinic acid is an intermediate in the oxidation of nicotinic acid by certain bacterial strains like Pseudomonas fluorescens. These bacteria can adapt to oxidize these compounds, with specificity for particular structural arrangements .
While direct studies on the biochemical fate of 6-Chloro-2-hydroxynicotinic acid aren't provided in the search results, the presence of the chlorine atom would likely affect its metabolic processing compared to non-halogenated analogues.
Synthesis Methods
General Synthetic Approaches
Although specific synthesis methods for 6-Chloro-2-hydroxynicotinic acid aren't detailed in the search results, we can infer likely approaches based on related compounds:
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Chlorination of the appropriate hydroxypyridine carboxylic acid precursor
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Hydroxylation of 6-chloronicotinic acid derivatives
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Carboxylation of appropriately substituted pyridine compounds
For comparison, 2-Chloronicotinic acid can be synthesized by chlorination of the N-oxide of nicotinic acid, substitution of the hydroxyl group of 2-hydroxynicotinic acid, or through cyclization reactions of acrolein derivatives . Similar approaches with appropriate modifications could be applied to obtain 6-Chloro-2-hydroxynicotinic acid.
Research Significance and Future Directions
Current Research Applications
The halogenated nicotinic acid derivatives continue to be important in various research areas:
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Pharmaceutical Development: As building blocks for drug candidates, particularly those targeting neurological disorders
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Agricultural Chemistry: In the formulation of herbicides and pesticides
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Biochemical Research: For studies related to enzyme inhibition and receptor binding
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Analytical Chemistry: As reference standards for chromatographic techniques
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